N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
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Overview
Description
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Synthesis of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling of the Tetrazole and Indole Rings: The final step involves coupling the tetrazole ring with the indole derivative through a carboxamide linkage.
Chemical Reactions Analysis
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine derivative.
Scientific Research Applications
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of viral infections and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds:
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound also contains a tetrazole ring and an aromatic ring but differs in its substitution pattern and biological activity.
4-(1H-Tetrazol-5-yl)benzoic Acid: This compound contains a tetrazole ring attached to a benzoic acid moiety and is used in different applications compared to the indole derivative.
N-(3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl)carbamic acid phenylmethyl ester: This compound features a tetrazole ring and a pyridine ring, highlighting the diversity of tetrazole-containing compounds.
This compound stands out due to its unique combination of a tetrazole ring and an indole ring, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)26-11-10-16-17(8-5-9-18(16)26)20(27)21-15-7-4-6-14(12-15)19-22-24-25(3)23-19/h4-13H,1-3H3,(H,21,27) |
InChI Key |
CIFOVJREIAITLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
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